disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
Description
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is an organic compound with the chemical formula C6H11Na2O8P. It is a colorless crystalline solid that is soluble in water and other polar solvents . This compound plays a significant role in various biological processes, particularly in glucose metabolism .
Properties
Molecular Formula |
C6H11Na2O8P |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m0../s1 |
InChI Key |
JPJQYRZIJVIUSX-MOQCCXJMSA-L |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be synthesized through enzymatic methods. One common approach involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates . For instance, starting from L-fucose, GDP-fucose is constructed by a bifunctional enzyme, L-fucose pyrophosphorylase, via two reactions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation and enzymatic synthesis. These methods are preferred due to their high efficiency and selectivity . The enzymatic synthesis using glycosyltransferases is particularly advantageous as it allows for the regio- and stereo-selectivity without the need for protection of functional groups .
Chemical Reactions Analysis
Types of Reactions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and sodium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a substrate for glycosylation reactions. In biology, it plays a crucial role in the study of glycan structures and functions. In medicine, it is used in the development of therapeutic agents targeting specific glycan structures. In the industry, it is utilized in the production of various glycosylated products .
Mechanism of Action
The mechanism of action of disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its role as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific substrates . This process is crucial for the formation of glycan structures, which play important roles in various biological processes, including cell-cell communication, immune response, and protein folding .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications.
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